molecular formula C16H22N2O5 B2545348 Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate CAS No. 866144-46-9

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate

Cat. No.: B2545348
CAS No.: 866144-46-9
M. Wt: 322.361
InChI Key: XIHOAGJHLVVOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

  • Vinylphosphonium Salt Mediated Reactions : The addition of catechol to methyl propiolate leads to the formation of methyl 2-(1,3-benzodioxol-2-yl)acetate, showcasing the use of similar compounds in organic synthesis processes (Yavari et al., 2006).
  • Synthesis of Organometallic Analogs of Antibiotics : Methyl/tert-butyl-3-(1,2,3,4-tetrahydro-1-methyl-2-oxonaphthalen-1-yl)propanoate is synthesized as part of creating bioorganometallic analogs, indicating the role of similar compounds in medicinal chemistry (Patra et al., 2012).

2. Fragrance Industry

  • Use as a Fragrance Ingredient : 1,3-Benzodioxole-5-propanol, a related compound, is used as a fragrance ingredient, highlighting the potential use of similar compounds in the fragrance industry (Mcginty et al., 2012).

3. Corrosion Inhibition

  • Prevention of Carbon Steel Corrosion : The compound methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate is studied for its effectiveness in preventing carbon steel corrosion in acidic solutions, suggesting a similar potential for related compounds (Hachama et al., 2016).

4. Catalytic Reactions

  • Alkoxycarbonylation of Alkenes : Research on palladium catalysts used in alkoxycarbonylation of alkenes reveals the potential of related compounds in catalytic reactions, impacting the chemical industry (Dong et al., 2017).

5. Supramolecular Aggregation

  • Study of Molecular-Electronic Structures : Research on 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones, which have structural similarities, offers insights into polarized molecular-electronic structures and supramolecular aggregation (Low et al., 2004).

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-(tert-butylcarbamoylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)18-15(20)17-11(8-14(19)21-4)10-5-6-12-13(7-10)23-9-22-12/h5-7,11H,8-9H2,1-4H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHOAGJHLVVOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(CC(=O)OC)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.